

SHO1122147: An In-Depth Technical Guide on its Preclinical Safety and Toxicity Profile

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Compound of Interest

Compound Name: SHO1122147

Cat. No.: B15574463

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Ref: **SHO1122147**

Executive Summary

SHO1122147 is a novel small molecule identified as a mitochondrial uncoupler with therapeutic potential for obesity and Metabolic Dysfunction-Associated Steatohepatitis (MASH). This document provides a comprehensive overview of the currently available preclinical safety and toxicity data for **SHO1122147**, based on the seminal study by Foutz et al. (2024). The data indicates a favorable preliminary safety profile, with no adverse effects observed at high doses in murine models. This guide details the experimental protocols utilized in these initial studies and presents the quantitative findings in a structured format to facilitate evaluation by researchers and drug development professionals.

Introduction

Mitochondrial uncoupling is a process that disassociates substrate oxidation from ATP synthesis, leading to increased energy expenditure. Small molecule mitochondrial uncouplers are being investigated as a therapeutic strategy for metabolic diseases. **SHO1122147**, a [\[1\]](#)[\[2\]](#)[\[3\]](#)oxadiazolo[3,4-b]pyridin-7-ol derivative, has emerged as a promising candidate in this class. This technical guide focuses specifically on the preclinical safety and toxicity assessment of **SHO1122147**.

Quantitative Safety and Efficacy Data

The following tables summarize the key quantitative data from in-vitro and in-vivo preclinical studies of **SHO1122147**.

Table 1: In-Vitro Activity and Cellular Effects

Parameter	Cell Line	Value
EC50 (Oxygen Consumption Rate)	L6 Myoblasts	3.6 μ M ^[4]

Table 2: In-Vivo Pharmacokinetics and Safety in Mice

Parameter	Dosing	Value	Species
Half-life ($t_{1/2}$)	Not Specified	2 hours ^[4]	Mouse
Maximum Concentration (C _{max})	Not Specified	35 μ M ^[4]	Mouse
Adverse Effects	1,000 mg/kg	None Observed ^[4]	Mouse

Table 3: In-Vivo Efficacy in a Mouse Model of MASH

Parameter	Dosing	Outcome	Species/Model
Body Weight	200 mg/kg/day	Decrease	Gubra-Amylin (GAN) Mouse Model ^[4]
Liver Triglyceride Levels	200 mg/kg/day	Decrease	Gubra-Amylin (GAN) Mouse Model ^[4]
Body Temperature	200 mg/kg/day	No Change	Gubra-Amylin (GAN) Mouse Model ^[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Oxygen Consumption Rate (OCR) Assay

- Cell Line: L6 myoblasts.
- Methodology: Cellular respiration was measured using an oxygen consumption rate assay. The specific platform and detailed protocol (e.g., seeding density, media, and instrument settings) are detailed in the primary publication by Foutz et al. (2024). **SHO1122147** was added at varying concentrations to determine the half-maximal effective concentration (EC50) for stimulating OCR.

In-Vivo Pharmacokinetic Study

- Species: Mouse.
- Methodology: While the exact protocol is not detailed in the available abstract, a standard pharmacokinetic study would involve administering a defined dose of **SHO1122147** to a cohort of mice. Blood samples would be collected at multiple time points post-administration. The concentration of **SHO1122147** in the plasma would then be determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The resulting concentration-time data would be used to calculate pharmacokinetic parameters including half-life ($t_{1/2}$) and maximum concentration (C_{max})[4].

In-Vivo MASH Efficacy and Safety Study

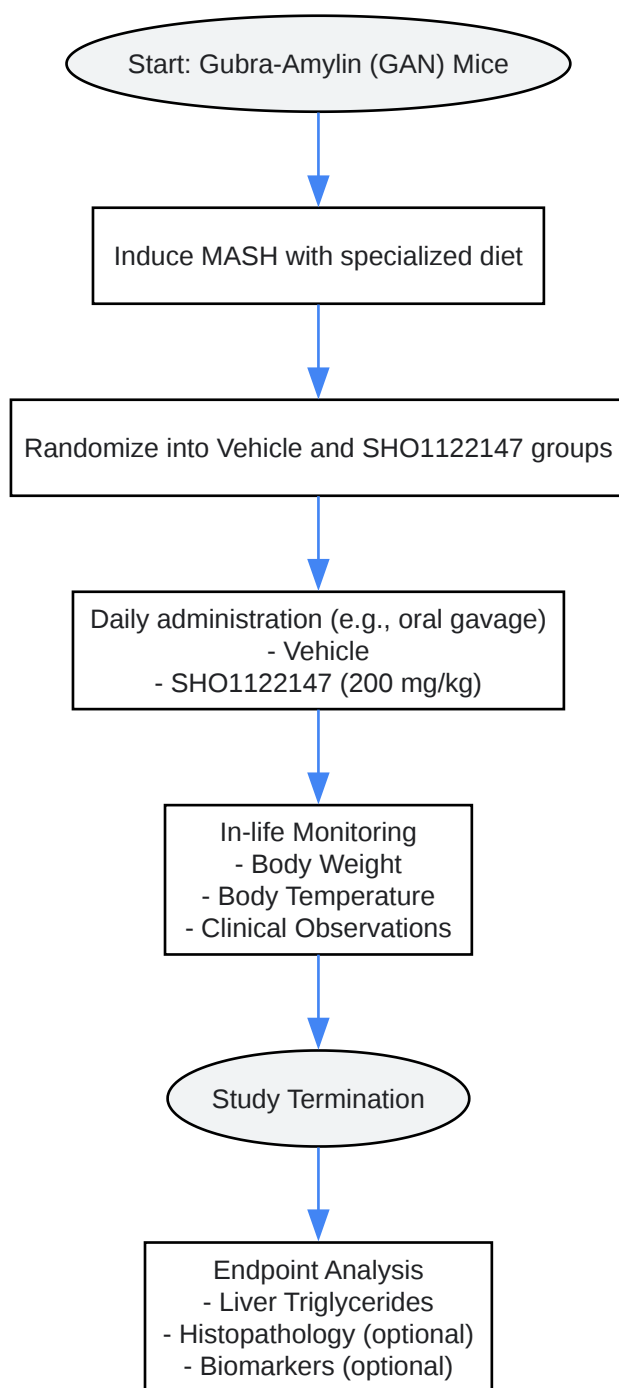
- Animal Model: Gubra-Amylin (GAN) mouse model of MASH. This is a diet-induced model that recapitulates key features of human MASH.
- Dosing Regimen: **SHO1122147** was administered at a dose of 200 mg/kg per day[4]. The route of administration (e.g., oral gavage) and duration of the study are specified in the full publication.
- Efficacy Endpoints:
 - Body Weight: Monitored throughout the study.
 - Liver Triglyceride Levels: Measured at the end of the study from liver tissue homogenates.
- Safety Endpoints:

- Body Temperature: Monitored to assess for hyperthermia, a known risk with mitochondrial uncouplers.
- General Health and Behavior: Daily observations for any signs of toxicity.
- High-Dose Safety: A separate cohort of mice was administered a high dose of 1,000 mg/kg to assess for acute toxicity[4].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.

Caption: Mitochondrial uncoupling pathway of **SHO1122147**.



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